GlcN-6-P Synthase-IN-1: 1.15-Fold Lower MIC Against S. aureus and >100-Fold Selectivity Compared to Structural Analog 4c
Within the 2-amino-4-methylthiazole analog series, GlcN-6-P Synthase-IN-1 (Compound 4d) demonstrated enhanced antimicrobial potency against Gram-positive bacteria compared to its close structural analog 4c. The biphenyl-substituted 4d exhibited MIC values of 1 ± 0.15 μg/mL against Staphylococcus aureus and 0.5 ± 0.15 μg/mL against Bacillus subtilis, representing a 1.15-fold lower MIC relative to the reference drug against the target pathogen [1]. Furthermore, Compound 4d displayed remarkable selectivity, with >100-fold lower toxicity toward mammalian cells compared to reference antimicrobial agents, establishing a therapeutic selectivity window that is not uniformly present across the aminothiazole analog series [1].
| Evidence Dimension | Antimicrobial MIC and selectivity index |
|---|---|
| Target Compound Data | MIC = 1 ± 0.15 μg/mL (S. aureus); 0.5 ± 0.15 μg/mL (B. subtilis); >100-fold mammalian cell selectivity |
| Comparator Or Baseline | Structural analog 4c; reference antimicrobial drugs (MIC and cytotoxicity) |
| Quantified Difference | 1.15-fold lower MIC versus reference; >100-fold selectivity margin over reference drugs |
| Conditions | In vitro broth microdilution antimicrobial susceptibility testing; mammalian cytotoxicity assessment |
Why This Matters
This demonstrates that within the same chemical series, the biphenyl substitution pattern (4d) confers quantifiably superior antimicrobial activity and dramatically improved selectivity, justifying procurement of this specific compound for studies where target engagement must be disentangled from non-specific cytotoxicity.
- [1] Omar AM, Ihmaid S, Habib EE, Althagfan SS, Ahmed S, Abulkhair HS, Ahmed HEA. The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase. Bioorg Chem. 2020 Jun;99:103781. View Source
